molecular formula C12H19BrCl2N2 B14775414 (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride

Cat. No.: B14775414
M. Wt: 342.10 g/mol
InChI Key: WJUFNJYETGCLLJ-UHFFFAOYSA-N
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Description

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a chiral chemical building block of high interest in medicinal chemistry and drug discovery research. The compound features a piperidine scaffold, which is a privileged structure found in a wide array of bioactive molecules and therapeutic agents . Its specific (S)-enantiomer configuration is crucial for achieving selective interactions with biological targets, making it a valuable reagent for the development of stereospecific compounds. This dihydrochloride salt is designed for use as a key synthetic intermediate. The 3-aminopiperidine core serves as a versatile scaffold that can be further functionalized. The primary amine group is amenable to acylation reactions to form amides, or to alkylation via reductive amination with aldehydes or ketones to introduce diverse substituents . The bromobenzyl group offers a handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to elaborate the molecular structure for structure-activity relationship (SAR) studies . The piperidine ring itself can also be a target for further functionalization, for instance through C-H activation methodologies . Piperidine derivatives are extensively investigated for their potential across multiple therapeutic areas. Research indicates that structurally related 3-aminopiperidine compounds are explored as inhibitors of enzymes like dipeptidylpeptidase-IV (DPP-IV) for the management of type 2 diabetes . Furthermore, similar 1-benzylpiperidine derivatives are being studied as multitarget-directed ligands for complex neurodegenerative diseases, demonstrating inhibitory activity against acetylcholinesterase (AChE) and affinity for the serotonin transporter (SERT) . The 4-aminopiperidine isomer has also shown significant antimalarial activity against Plasmodium falciparum strains, highlighting the therapeutic potential of this chemical class . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C12H19BrCl2N2

Molecular Weight

342.10 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H

InChI Key

WJUFNJYETGCLLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2-bromobenzyl chloride.

    N-Alkylation: The piperidine undergoes N-alkylation with 2-bromobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to form (S)-N-(2-Bromobenzyl)piperidine.

    Amine Formation: The resulting (S)-N-(2-Bromobenzyl)piperidine is then subjected to reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride to yield (S)-N-(2-Bromobenzyl)piperidin-3-amine.

    Dihydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-bromobenzyl group undergoes SNAr reactions with nucleophiles under basic or catalytic conditions. This reactivity is critical for modifying the aryl moiety:

Example Reaction :

(S)-N-(2-Bromobenzyl)piperidin-3-amine+MorpholineBase(S)-N-(2-Morpholinobenzyl)piperidin-3-amine\text{(S)-N-(2-Bromobenzyl)piperidin-3-amine} + \text{Morpholine} \xrightarrow{\text{Base}} \text{(S)-N-(2-Morpholinobenzyl)piperidin-3-amine}

  • Conditions : K2_2CO3_3, DMF, 80°C.

  • Applications : Used to introduce heterocyclic or amine groups for enhanced biological activity .

Reductive Amination

The primary amine group participates in reductive amination with aldehydes/ketones to form secondary amines:

Example Reaction :

(S)-N-(2-Bromobenzyl)piperidin-3-amine+BenzaldehydeNaBH(OAc)3(S)-N-(2-Bromobenzyl)-N-benzylpiperidin-3-amine\text{(S)-N-(2-Bromobenzyl)piperidin-3-amine} + \text{Benzaldehyde} \xrightarrow{\text{NaBH(OAc)}_3} \text{(S)-N-(2-Bromobenzyl)-N-benzylpiperidin-3-amine}

Substrate Conditions Yield Source
BenzaldehydeNaBH(OAc)3_3, 1,2-DCE, 24h75%
4-FluorobenzaldehydeSame as above68%

This method is pivotal for synthesizing analogs with tailored receptor-binding profiles .

Protection/Deprotection Strategies

The amine group is protected using Boc (tert-butyloxycarbonyl) groups to prevent undesired side reactions during synthesis:

Protection :

(S)-N-(2-Bromobenzyl)piperidin-3-amine+Boc2ODMAP(S)-N-(2-Bromobenzyl)-N-Boc-piperidin-3-amine\text{(S)-N-(2-Bromobenzyl)piperidin-3-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{(S)-N-(2-Bromobenzyl)-N-Boc-piperidin-3-amine}

  • Conditions : Boc2_2O, DMAP, CH2_2Cl2_2, 0°C → RT .

  • Deprotection : TFA/CH2_2Cl2_2 (1:1) quantitatively removes the Boc group .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig:

Buchwald-Hartwig Amination :

(S)-N-(2-Bromobenzyl)piperidin-3-amine+AnilinePd Catalyst(S)-N-(2-(Phenylamino)benzyl)piperidin-3-amine\text{(S)-N-(2-Bromobenzyl)piperidin-3-amine} + \text{Aniline} \xrightarrow{\text{Pd Catalyst}} \text{(S)-N-(2-(Phenylamino)benzyl)piperidin-3-amine}

Catalyst System Base Yield Source
Pd(dba)2_2/XantphosNaOt^tBu82%
Pd(OAc)2_2/BrettPhosCs2_2CO3_378%

These reactions expand structural diversity for pharmacological studies .

Salt Metathesis

The dihydrochloride form undergoes ion exchange to generate alternative salts:

(S)-N-(2-Bromobenzyl)piperidin-3-amine\cdotp2HCl+K2SO4(S)-N-(2-Bromobenzyl)piperidin-3-amine\cdotpSO42\text{(S)-N-(2-Bromobenzyl)piperidin-3-amine·2HCl} + \text{K}_2\text{SO}_4 \rightarrow \text{(S)-N-(2-Bromobenzyl)piperidin-3-amine·SO}_4^{2-}

  • Applications : Adjust solubility for formulation in drug development.

Cyclization Reactions

The piperidine ring participates in cyclization to form fused or spirocyclic systems:

Example : Intramolecular Heck reaction to form tetrahydroisoquinoline derivatives .

Functional Group Transformations

  • Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.

  • Quaternary Ammonium Salts : Alkylation with methyl iodide forms quaternary salts for ion-channel studies .

Scientific Research Applications

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications, such as analgesics, antipsychotics, and antidepressants.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring structure allows for interactions with neurotransmitter systems, potentially affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations and Stereochemistry

The following compounds share the piperidin-3-amine core but differ in substituents, halogenation, or stereochemistry:

Compound Name Substituent Position/Halogen Molecular Formula Molecular Weight (g/mol) Key Features
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride 2-Bromo on benzyl C₁₂H₁₇BrCl₂N₂ 352.09 High lipophilicity; bromine enhances halogen bonding .
(S)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride 3-Fluoro on benzyl C₁₂H₁₉Cl₂FN₂ 281.20 Fluorine increases electronegativity; potential for improved CNS penetration .
(S)-N-(3-Bromobenzyl)piperidin-3-amine dihydrochloride 3-Bromo on benzyl C₁₂H₁₇BrCl₂N₂ 352.09 Bromine at meta position may alter receptor binding compared to ortho isomer .
(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride 4-Methyl on benzyl; pyrrolidine core C₁₂H₁₉ClN₂ 226.75 Pyrrolidine ring reduces steric hindrance; methyl group enhances stability .

Key Observations :

  • Halogen Position : Ortho-substituted bromine (target compound) may induce steric effects compared to meta-substituted analogs, impacting binding to hydrophobic pockets .
  • Halogen Type : Fluorine’s electronegativity (in 3-fluoro analog) enhances dipole interactions, whereas bromine’s polarizability supports halogen bonding .

Biological Activity

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies and findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a bromobenzyl group, which is essential for its biological activity. The synthesis typically involves the reaction of 2-bromobenzylamine with piperidin-3-amine under controlled conditions to yield the dihydrochloride salt form, enhancing its solubility and bioavailability.

Antioxidant Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antioxidant activity. For instance, a comparative analysis revealed that certain piperidine derivatives demonstrated high activity levels (71–82%) against oxidative stress markers, suggesting that this compound may possess similar properties .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study evaluating various piperidine derivatives found that modifications to the piperidine structure enhanced antibacterial and antifungal activities. The presence of the bromobenzyl group is believed to contribute to increased membrane permeability in microbial cells, facilitating greater efficacy against pathogens .

Janus Kinase Inhibition

One of the notable mechanisms through which this compound exerts its effects is through the inhibition of Janus Kinase (JAK) pathways. JAK inhibitors are crucial in treating autoimmune diseases and inflammatory conditions. The compound's structural characteristics allow it to effectively bind to the JAK enzyme, thereby modulating immune responses .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective toxicity towards cancerous cells while exhibiting minimal effects on non-cancerous cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

A series of case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity : In vitro studies on FaDu hypopharyngeal tumor cells showed that the compound induced significant apoptosis compared to standard treatments like bleomycin .
  • Antimicrobial Efficacy : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values significantly lower than those of traditional antibiotics, indicating strong antibacterial properties .
  • Inflammatory Response Modulation : Research indicated that treatment with this compound reduced pro-inflammatory cytokine levels in models of rheumatoid arthritis, showcasing its potential as an anti-inflammatory agent .

Data Tables

Activity Type IC50/Effectiveness Reference
Antioxidant Activity71–82% inhibition
Antimicrobial ActivityMIC 4–6.25 µg/mL
CytotoxicityIC50 > 12.5 times lower than non-cancer cells
JAK InhibitionEffective modulation observed

Q & A

Basic: What are the optimal synthetic routes for (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride, considering enantiomeric purity?

Methodological Answer:
The synthesis of chiral piperidine derivatives typically involves reductive amination or nucleophilic substitution. For enantiomeric purity, chiral resolution (e.g., using chiral HPLC) or asymmetric catalysis is critical. A plausible route:

Step 1: React (S)-piperidin-3-amine with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the free base.

Step 2: Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5).

Step 3: Convert to the dihydrochloride salt by treatment with HCl (gas or aqueous) in ethanol, followed by recrystallization .

Table 1: Comparative Yields for Piperidine Derivatives

Reaction StepYield (%)Purity (%)Reference
Alkylation65–75>90
Salt Formation80–85>95

Basic: How can researchers ensure structural fidelity and purity using spectroscopic/chromatographic techniques?

Methodological Answer:

  • NMR: Confirm the (S)-configuration via NOESY or chiral shift reagents. The benzyl proton (CH₂) should show coupling with the piperidine ring protons (δ ~3.5–4.0 ppm).
  • HPLC: Use a chiral column (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) to verify enantiomeric excess (>98%) .
  • Elemental Analysis: Match calculated vs. observed values for C, H, N (e.g., C₁₂H₁₆BrCl₂N₂: Calc. C 42.38%, H 4.74%; Found C 42.25%, H 4.68%) .

Basic: What are key considerations for designing in vitro assays to evaluate biological activity?

Methodological Answer:

  • Target Selection: Prioritize receptors like GPCRs or ion channels, as bromobenzyl-piperidine derivatives often modulate these targets .
  • Assay Conditions: Use physiological pH (7.4) and buffer systems (e.g., PBS) to maintain salt stability.
  • Controls: Include a reference agonist/antagonist (e.g., SAG dihydrochloride for Smoothened receptor assays) .

Advanced: How should researchers address discrepancies in pharmacological data between studies?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., cell lines, incubation time). For example, HEK293 vs. CHO cells may yield differing EC₅₀ values due to receptor density variations .
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., free amine under acidic conditions) that may alter activity .
  • Computational Validation: Perform molecular docking to assess binding affinity consistency across studies .

Advanced: What strategies resolve enantiomeric excess during scale-up synthesis?

Methodological Answer:

  • Chiral Catalysis: Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to enhance enantioselectivity.
  • Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired enantiomer. Yields >90% ee have been reported for similar piperidine salts .

Table 2: Enantiomeric Resolution Techniques

Methodee (%)ThroughputCost
Chiral HPLC99LowHigh
Catalytic Asymmetry95–98HighModerate

Basic: What are recommended storage conditions and handling protocols?

Methodological Answer:

  • Storage: Keep in airtight containers at –20°C (desiccated) to prevent hydrolysis. Stability data for similar dihydrochlorides indicate >2-year shelf life under these conditions .
  • Handling: Use gloves and fume hoods to avoid exposure to decomposition products (e.g., HCl gas, nitrogen oxides) .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

  • Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like dopamine D₂ receptors.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. A study on SAG dihydrochloride showed strong correlation (R² = 0.89) between predicted and experimental IC₅₀ values .

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